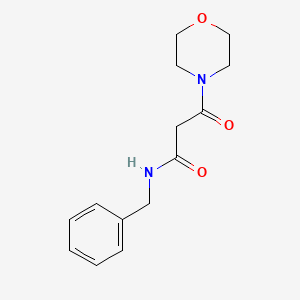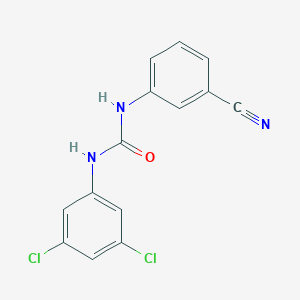
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone, also known as APPE, is a chemical compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. APPE is a small molecule that belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been found to have neuroprotective effects and may improve cognitive function. In addition, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. This compound also exhibits a range of biological activities, making it useful for investigating various therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone. One potential area of investigation is the development of this compound-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiac arrhythmias. Another area of research is the elucidation of the exact mechanism of action of this compound, which may lead to the development of more effective therapeutic strategies. Additionally, the investigation of the potential toxicity of this compound and its metabolites is an important area of research that may inform the safe use of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone can be achieved through a multistep process that involves the reaction of 4-acetylpiperazine with 4-(2-bromoethyl)aniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the amine group with acetic anhydride.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone has been investigated for its potential therapeutic applications in various fields, including oncology, neurology, and cardiology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiology, this compound has been shown to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-propan-2-ylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)15-4-6-16(7-5-15)18-12-17(22)20-10-8-19(9-11-20)14(3)21/h4-7,13,18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUNOFXWZYIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)

